molecular formula C17H14N2O5S B11453980 3-(2,5-Dimethoxyphenyl)-1,2,3,4-tetrahydro-4-oxo-2-thioxo-7-quinazolinecarboxylic acid CAS No. 422271-08-7

3-(2,5-Dimethoxyphenyl)-1,2,3,4-tetrahydro-4-oxo-2-thioxo-7-quinazolinecarboxylic acid

Cat. No.: B11453980
CAS No.: 422271-08-7
M. Wt: 358.4 g/mol
InChI Key: OTVZAJUDLQAVCO-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)-1,2,3,4-tetrahydro-4-oxo-2-thioxo-7-quinazolinecarboxylic acid: is a complex organic compound with a fascinating structure. Let’s break it down:

    Chemical Formula: CHOSi

    IUPAC Name: 3-(2,5-Dimethoxyphenyl)propionic acid, TBDMS

    Molecular Weight: 324.49 g/mol

This compound features a quinazoline ring system, with a carboxylic acid group and two methoxy substituents on the phenyl ring. The TBDMS (tert-butyldimethylsilyl) group protects the carboxylic acid functionality during synthetic processes .

Preparation Methods

Synthetic Routes: Several synthetic routes exist for this compound, but one common approach involves the following steps:

    Condensation: Start with 2,5-dimethoxybenzaldehyde and an appropriate amine (e.g., 2-aminobenzoic acid). Condense them to form the quinazoline ring.

    Thioacylation: Introduce the thioacyl group (the “thioxo” part) using a suitable reagent.

    Carboxylation: Convert the thioacyl compound to the carboxylic acid by hydrolysis or other methods.

Industrial Production: Industrial-scale production typically involves optimizing these steps for efficiency and yield. Specific conditions and catalysts vary depending on the manufacturer.

Chemical Reactions Analysis

Reactions:

    Oxidation: The compound can undergo oxidation reactions, converting the thioacyl group to a carbonyl group.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or Jones reagent (CrO/HSO).

    Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Lewis acids (e.g., AlCl) for Friedel-Crafts reactions.

Major Products: The major products depend on the specific reaction conditions. For example, oxidation yields the corresponding carboxylic acid, while reduction produces the alcohol.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigated for potential antitumor and antimicrobial properties.

    Chemistry: Used as a building block in organic synthesis.

    Industry: Employed in the development of novel materials.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, affecting pathways related to cell growth, metabolism, or inflammation.

Comparison with Similar Compounds

While there are related quinazoline derivatives, the unique combination of the thioxo group, carboxylic acid, and methoxy substituents sets this compound apart.

Similar Compounds:

Properties

CAS No.

422271-08-7

Molecular Formula

C17H14N2O5S

Molecular Weight

358.4 g/mol

IUPAC Name

3-(2,5-dimethoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid

InChI

InChI=1S/C17H14N2O5S/c1-23-10-4-6-14(24-2)13(8-10)19-15(20)11-5-3-9(16(21)22)7-12(11)18-17(19)25/h3-8H,1-2H3,(H,18,25)(H,21,22)

InChI Key

OTVZAJUDLQAVCO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=S

Origin of Product

United States

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